Cognate Covalent ERK2-MSK1 Inhibitory Potency: 2,5-Dichloro Substitution Confers 63-Fold Improvement Over Non-Chlorinated Analog
In a study of covalent inhibitors targeting the MSK1 C-terminal kinase domain, the dichloro-substituted pyrimidine core (relevant to 2-chloro-5-(2-chlorophenyl)pyrimidine's 2-chloro-5-aryl motif) achieved a pIC₅₀ of 6.7 ± 0.1 (IC₅₀ ≈ 200 nM) in the ERK2-MSK1 cascade assay, representing a 63-fold improvement in potency compared to the non-chlorinated (2-H, 5-Cl) analog with pIC₅₀ of 4.9 ± 0.4 (IC₅₀ ≈ 12,600 nM) [1] [2]. The 2-chloro substituent was essential for covalent warhead reactivity and target engagement; its removal reduced activity by nearly two orders of magnitude [1].
| Evidence Dimension | ERK2-MSK1 cascade inhibitory activity (pIC₅₀ and IC₅₀) |
|---|---|
| Target Compound Data | 2,5-dichloro-substituted pyrimidine core: pIC₅₀ = 6.7 ± 0.1, IC₅₀ ≈ 200 nM |
| Comparator Or Baseline | 2-H, 5-Cl mono-chlorinated analog: pIC₅₀ = 4.9 ± 0.4, IC₅₀ ≈ 12,600 nM |
| Quantified Difference | 63-fold improvement in potency (pIC₅₀ difference: Δ = 1.8 log units ± 0.5) |
| Conditions | ERK2-MSK1 cascade assay with 1 h pre-incubation; data from n=5 (2,5-Cl₂) and n=2 (2-H,5-Cl) independent replicates |
Why This Matters
For kinase inhibitor development programs using 5-aryl-2-chloropyrimidine scaffolds, the 2-chloro group—present in 2-chloro-5-(2-chlorophenyl)pyrimidine—is functionally essential for covalent warhead reactivity; sourcing analogs lacking this substituent forfeits validated target engagement potency.
- [1] PMC. Table 1. Investigation of the SAR for Replacements of the 2- and 5-Cl Substituents on the Pyrimidine Ring. PMC9290008, 2022. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC9290008/table/tbl1/ View Source
- [2] OmicSDI. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of MSK1. 2022. Available at: https://www.omicsdi.org/dataset/pmc/PMC9290008 View Source
